Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a tetrahydrothiophene ring. Its structure includes a methyl ester at the 3-position, a 6-methyl group on the piperidine ring, and a 4-((2-methylpiperidin-1-yl)sulfonyl)benzamido substituent at the 2-position.
Properties
IUPAC Name |
methyl 6-methyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5S2/c1-15-6-4-5-12-26(15)33(29,30)17-9-7-16(8-10-17)21(27)24-22-20(23(28)31-3)18-11-13-25(2)14-19(18)32-22/h7-10,15H,4-6,11-14H2,1-3H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLAZJSLDZLCLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-methyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a compound belonging to the class of tetrahydrothienopyridines. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article synthesizes various findings from recent research to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A tetrahydrothieno[2,3-c]pyridine core.
- A sulfonamide group attached to a benzamide moiety.
- A methylpiperidine substituent.
This structural configuration is believed to contribute significantly to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit notable antiproliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : Compounds similar to this compound showed IC50 values ranging from 1.1 to 4.7 μM against HeLa (cervical cancer), L1210 (leukemia), and CEM (T-cell leukemia) cells. The most potent derivatives led to significant apoptosis induction in cancer cells while sparing normal peripheral blood mononuclear cells (PBMCs) at higher concentrations (>20 μM) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3a | HeLa | 1.1 |
| 3b | L1210 | 2.8 |
| 3b | CEM | 2.3 |
| 3a | K562 | 0.75 |
The mechanism through which these compounds exert their anticancer effects primarily involves:
- Tubulin Binding : Molecular docking studies indicate that these compounds bind to the colchicine site on tubulin, inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase .
- Apoptosis Induction : The compounds promote apoptosis as evidenced by increased annexin V positivity in treated cells, indicating that they activate apoptotic pathways effectively .
Antimicrobial Activity
In addition to anticancer properties, tetrahydrothieno[2,3-c]pyridine derivatives have been evaluated for their antimicrobial activities. Some studies suggest:
- Antibacterial Effects : Certain derivatives exhibit moderate antibacterial activity against Gram-positive bacteria such as Sarcina lutea, while showing less efficacy against Gram-negative strains like Escherichia coli .
Table 2: Antimicrobial Activity
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| Tetrahydrothieno | Sarcina lutea | Moderate |
| Tetrahydrothieno | Escherichia coli | Low |
Case Studies and Research Findings
Several research initiatives have focused on the synthesis and biological evaluation of tetrahydrothienopyridine derivatives:
- Study on Structure–Activity Relationship (SAR) : Research indicates that modifications on the thiophene ring and substituents significantly influence biological activity. For example, introducing chiral residues has been shown to enhance antimicrobial potency .
- Caspase Activation : In studies involving MCF-7 breast cancer cells, certain derivatives were found to significantly increase caspase-3 levels, suggesting a robust apoptotic response .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to methyl 6-methyl derivatives exhibit significant antimicrobial properties. A comparative study of related compounds showed the following Minimum Inhibitory Concentration (MIC) values against various microorganisms:
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 15.62 µg/mL | |
| Candida albicans | 15.62 µg/mL | |
| Escherichia coli | 31.25 µg/mL |
These findings suggest that the presence of sulfonamide and benzamido groups enhances antimicrobial efficacy.
Antitumor Efficacy
A series of thieno[2,3-c]pyridine derivatives, including methyl 6-methyl compounds, were synthesized and evaluated for their antitumor activity. The studies revealed that compounds with a sulfonamide moiety exhibited significantly higher cytotoxicity against breast cancer cell lines compared to those without this modification.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of these compounds. Key observations include:
- Substitution Patterns : Variations in substituents on the piperidine ring significantly affect receptor binding and biological efficacy.
- Functional Group Influence : The presence of electron-withdrawing groups tends to enhance activity against various targets, including enzymes involved in cancer proliferation.
Case Study 1: Antitumor Efficacy
In a study focused on thieno[2,3-c]pyridine derivatives, compounds were evaluated for their ability to inhibit tumor growth both in vitro and in vivo. The results indicated that those containing sulfonamide groups had improved cytotoxic effects against various cancer cell lines.
Case Study 2: Antimicrobial Screening
Another research initiative involved screening synthesized thieno[2,3-c]pyridine derivatives for antimicrobial properties. Compounds containing both sulfonamide and benzamido functionalities demonstrated broad-spectrum antimicrobial activity using disk diffusion methods against common pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is structurally analogous to two derivatives described in the evidence:
Ethyl 6-methyl-2-(3-phenylthioureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (): Substituent Differences:
- 2-Position : Phenylthioureido group (C=S and NH) instead of sulfonamide-linked 2-methylpiperidine.
- 3-Position : Ethyl ester vs. methyl ester in the target compound.
- Impact on Properties :
- The thioureido group (C=S) may reduce solubility compared to the sulfonamide (S=O) due to lower polarity.
Methyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (): Substituent Differences:
- 6-Position : Isopropyl group vs. methyl group on the piperidine ring.
- Sulfonamide Group : N-methyl-N-phenyl substitution instead of 2-methylpiperidinyl.
- Impact on Properties :
- N-methyl-N-phenyl sulfonamide introduces aromaticity, which may enhance π-π stacking interactions in crystal lattices .
Pharmacological and Material Implications
- Target Compound : The 2-methylpiperidinyl sulfonamide group may enhance solubility in polar solvents compared to the thiourea derivative, while the methyl ester could lead to faster in vivo hydrolysis, affecting bioavailability.
- Isopropyl Sulfonamide Derivative : The isopropyl group and aromatic sulfonamide may improve lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Q & A
Basic Question: What are the key synthetic strategies for constructing the thieno[2,3-c]pyridine core in this compound?
Methodological Answer:
The synthesis of the thieno[2,3-c]pyridine core typically involves multi-step reactions. Initial steps include cyclization of precursors such as substituted pyridines or thiophenes. For example, a common approach involves:
Cyclocondensation : Using a thiophene derivative and a pyridine precursor in the presence of a dehydrating agent (e.g., phosphorus oxychloride) to form the fused heterocyclic structure .
Functionalization : Introducing substituents like the 6-methyl group via alkylation or reductive amination under controlled pH (e.g., ammonium acetate buffer at pH 6.5) .
Coupling Reactions : Sulfonamide and benzamido groups are added via nucleophilic acyl substitution or Suzuki-Miyaura coupling, requiring anhydrous solvents like DMF or dichloromethane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
